molecular formula C15H14F8N2O4 B4598616 2,2,3,3-tetrafluoropropyl N-[2-methyl-5-(2,2,3,3-tetrafluoropropoxycarbonylamino)phenyl]carbamate

2,2,3,3-tetrafluoropropyl N-[2-methyl-5-(2,2,3,3-tetrafluoropropoxycarbonylamino)phenyl]carbamate

Cat. No.: B4598616
M. Wt: 438.27 g/mol
InChI Key: WBUDLYACKZEXCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3-tetrafluoropropyl N-[2-methyl-5-(2,2,3,3-tetrafluoropropoxycarbonylamino)phenyl]carbamate is a fluorinated organic compound. This compound is notable for its unique structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. It is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

2,2,3,3-tetrafluoropropyl N-[2-methyl-5-(2,2,3,3-tetrafluoropropoxycarbonylamino)phenyl]carbamate is used in various scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce fluorinated groups into molecules.

    Biology: The compound is studied for its potential use in biological systems due to its stability and resistance to metabolic degradation.

    Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique chemical properties.

    Industry: It is used in the production of fluorinated polymers and other materials with high chemical resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoropropyl N-[2-methyl-5-(2,2,3,3-tetrafluoropropoxycarbonylamino)phenyl]carbamate typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,2,3,3-tetrafluoropropanol and 2-methyl-5-nitrophenyl isocyanate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. The temperature is maintained at around 0-5°C to control the reaction rate.

    Catalysts: A base such as triethylamine is used to neutralize the hydrogen chloride formed during the reaction.

    Purification: The product is purified using column chromatography to remove any impurities.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. Automated systems are used for the addition of reagents and monitoring of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-tetrafluoropropyl N-[2-methyl-5-(2,2,3,3-tetrafluoropropoxycarbonylamino)phenyl]carbamate undergoes several types of chemical reactions:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Hydrolysis: The carbamate group can be hydrolyzed in the presence of strong acids or bases.

    Oxidation: The compound can be oxidized to form various oxidation products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.

    Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used for hydrolysis.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used for oxidation reactions.

Major Products

The major products formed from these reactions include substituted derivatives, hydrolyzed products, and various oxidation products depending on the reaction conditions.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoropropyl N-[2-methyl-5-(2,2,3,3-tetrafluoropropoxycarbonylamino)phenyl]carbamate involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, making it a potent inhibitor or activator of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetrafluoropropyl methacrylate: This compound is similar in structure but lacks the carbamate group.

    1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether: Another fluorinated compound with different functional groups.

Uniqueness

2,2,3,3-tetrafluoropropyl N-[2-methyl-5-(2,2,3,3-tetrafluoropropoxycarbonylamino)phenyl]carbamate is unique due to its combination of fluorinated groups and the carbamate moiety. This combination imparts high stability, resistance to degradation, and specific reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2,2,3,3-tetrafluoropropyl N-[2-methyl-5-(2,2,3,3-tetrafluoropropoxycarbonylamino)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F8N2O4/c1-7-2-3-8(24-12(26)28-5-14(20,21)10(16)17)4-9(7)25-13(27)29-6-15(22,23)11(18)19/h2-4,10-11H,5-6H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUDLYACKZEXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OCC(C(F)F)(F)F)NC(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2,3,3-tetrafluoropropyl N-[2-methyl-5-(2,2,3,3-tetrafluoropropoxycarbonylamino)phenyl]carbamate
Reactant of Route 2
Reactant of Route 2
2,2,3,3-tetrafluoropropyl N-[2-methyl-5-(2,2,3,3-tetrafluoropropoxycarbonylamino)phenyl]carbamate
Reactant of Route 3
Reactant of Route 3
2,2,3,3-tetrafluoropropyl N-[2-methyl-5-(2,2,3,3-tetrafluoropropoxycarbonylamino)phenyl]carbamate
Reactant of Route 4
Reactant of Route 4
2,2,3,3-tetrafluoropropyl N-[2-methyl-5-(2,2,3,3-tetrafluoropropoxycarbonylamino)phenyl]carbamate
Reactant of Route 5
Reactant of Route 5
2,2,3,3-tetrafluoropropyl N-[2-methyl-5-(2,2,3,3-tetrafluoropropoxycarbonylamino)phenyl]carbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,2,3,3-tetrafluoropropyl N-[2-methyl-5-(2,2,3,3-tetrafluoropropoxycarbonylamino)phenyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.